molecular formula C17H20INO4S B6434542 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide CAS No. 2419419-99-9

2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B6434542
CAS No.: 2419419-99-9
M. Wt: 461.3 g/mol
InChI Key: RUOKNNSFPMERRX-UHFFFAOYSA-N
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Description

2,5-Diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene core substituted with ethoxy, methyl, and sulfonamide groups, as well as a para-iodophenyl moiety. The iodine atom at the para position of the phenyl ring introduces steric and electronic effects, which may influence biological activity, solubility, and synthetic accessibility.

Properties

IUPAC Name

2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO4S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)19-14-8-6-13(18)7-9-14/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKNNSFPMERRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a diethoxybenzene derivative, followed by sulfonation and subsequent coupling with a suitable amine to introduce the sulfonamide group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The iodine atom and other substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Receptor Binding and Selectivity

For instance:

  • 1-(m-Trifluoromethylphenyl)piperazine showed 65-fold selectivity for 5-HT1B receptors, whereas spiperone was >100-fold selective for 5-HT1A. The iodine atom in the target compound’s para position may similarly modulate receptor affinity, though sulfonamide groups typically favor interactions with polar binding pockets .

Data Tables

Table 1: Comparison of Halogen-Substituted Phenyl Derivatives

Compound Substituents Biological Activity (IC50 or EC50) Key Reference
N-(4-iodophenyl)maleimide Maleimide, 4-iodophenyl 4.34 μM (MGL inhibition)
N-(4-fluorophenyl)maleimide Maleimide, 4-fluorophenyl 5.18 μM (MGL inhibition)
Compound 8 (antimalarial) 4-Iodophenyl, cyclohexyl Comparable to 4-tert-butylphenyl analog

Key Research Findings

Halogen Independence : The inhibitory potency of N-(4-iodophenyl)maleimide analogs against MGL is comparable to smaller halogens (F, Cl, Br), suggesting minimal steric or electronic dependence in this system .

Antimalarial Versatility : 4-Iodophenyl substituents retain antimalarial efficacy despite their bulk, highlighting their compatibility with hydrophobic binding pockets .

Synthetic Optimization : Ethoxy groups enhance solubility, while steric hindrance from multiple iodine atoms can reduce synthetic yields .

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